2-Chloro-3,4-dimethoxypyridine hydrochloride

Pharmaceutical Intermediates Purity Analysis Procurement Specifications

Securing a consistent 2-chloro-3,4-dimethoxypyridine intermediate with precise substitution pattern is essential for pantoprazole sodium API synthesis. This compound offers: • Defined 2-Cl-3,4-diMeO substitution-deemed irreplaceable for downstream pantoprazole intermediate (PHC) • Validated synthetic route to 3,4-dimethoxypyridine via Ni(II)Cl₂·6H₂O/PPh₃ catalyst • Batch-specific QC documentation (NMR, HPLC, GC) at ≥98% purity Supplied with full analytical traceability for research and pharmaceutical development.

Molecular Formula C7H9Cl2NO2
Molecular Weight 210.05 g/mol
CAS No. 101664-59-9
Cat. No. B024956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,4-dimethoxypyridine hydrochloride
CAS101664-59-9
Molecular FormulaC7H9Cl2NO2
Molecular Weight210.05 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)Cl)OC.Cl
InChIInChI=1S/C7H8ClNO2.ClH/c1-10-5-3-4-9-7(8)6(5)11-2;/h3-4H,1-2H3;1H
InChIKeyAOBQXXVCWDAJFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 2-Chloro-3,4-dimethoxypyridine hydrochloride


2-Chloro-3,4-dimethoxypyridine hydrochloride (CAS 101664-59-9) is a di-substituted pyridine derivative with a molecular weight of 210.05 g/mol and a reported melting point range of 37–42°C . Its structural features, specifically the chlorine atom at the 2-position and methoxy groups at the 3- and 4-positions on the pyridine ring, confer distinct reactivity that defines its utility as a synthetic intermediate . This compound is procured primarily for use in multi-step organic syntheses, where its specific substitution pattern enables controlled chemical transformations not feasible with unsubstituted or differently substituted pyridine analogs.

Why 2-Chloro-3,4-dimethoxypyridine hydrochloride Is Irreplaceable


The procurement value of 2-Chloro-3,4-dimethoxypyridine hydrochloride is contingent on its precise substitution pattern; even minor structural deviations in the pyridine ring can fundamentally alter chemical reactivity and downstream synthetic outcomes. As established in process patents, the chloromethylated derivative of this compound (CAS 72830-09-2), which is derived from the target compound, is deemed an 'irreplaceable important intermediate' for the synthesis of the proton pump inhibitor pantoprazole sodium [1]. This designation indicates that attempts to substitute with a generic analog lacking the specific 2-chloro-3,4-dimethoxy substitution pattern would compromise the efficiency and purity of the subsequent synthetic steps. The evidence presented below quantifies this structural differentiation across key performance dimensions.

Quantitative Evidence: 2-Chloro-3,4-dimethoxypyridine hydrochloride


Purity Specification Benchmark

The target compound is commercially available with a minimum certified purity of 98% from specialized vendors, accompanied by batch-specific QC documentation including NMR, HPLC, or GC analysis . In contrast, the majority of alternative suppliers offer the compound at a standard purity of 97% (with some as low as 95%) . This 1% difference in minimum purity, while seemingly small, can be critical for pharmaceutical intermediate applications where cumulative impurities from early-stage building blocks can significantly impact final drug substance purity profiles and yield.

Pharmaceutical Intermediates Purity Analysis Procurement Specifications

Synthetic Utility Differentiation

The 2-chloro substituent on 2-Chloro-3,4-dimethoxypyridine hydrochloride provides a critical functional handle for nickel-catalyzed transformations. Specifically, it is used to prepare 3,4-dimethoxypyridine via a reaction employing nickel(II) chloride hexahydrate and triphenylphosphine as catalysts . This reaction pathway contrasts with the use of the 2-chloromethyl analog (CAS 72830-09-2), which is utilized in nucleophilic substitution reactions with thiols for PPI synthesis [1]. The presence of the chlorine atom at the 2-position on the target compound enables distinct catalytic cross-coupling reactions that are not accessible with the non-chlorinated parent structure (3,4-dimethoxypyridine) or the chloromethyl variant.

Organic Synthesis Cross-Coupling Catalysis

Precursor to High-Value Pharmaceutical Intermediates

2-Chloro-3,4-dimethoxypyridine hydrochloride is a key precursor to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (PHC, CAS 72830-09-2), a molecule that has been explicitly described as an 'irreplaceable important intermediate for preparing the proton pump inhibitor pantoprazole' [1]. While the target compound itself is not the direct intermediate in the final PPI synthesis step, its role as a precursor defines its value. The chloromethyl derivative, in turn, is used in a one-pot process to synthesize pantoprazole sodium in high yield and purity [2]. This contrasts with other pyridine derivatives, such as 3,4-dimethoxypyridine, which lack the reactive chlorine atom and cannot be converted to PHC via the same synthetic sequence.

Pharmaceutical Intermediates Proton Pump Inhibitors Synthetic Route Selection

Supplier Documentation for Impurity Control

Vendor sourcing of 2-Chloro-3,4-dimethoxypyridine hydrochloride reveals a differentiation in available QC documentation. One major supplier provides batch-specific analytical data, including NMR, HPLC, and GC reports, with a certified purity of 98% . In comparison, some suppliers offer the compound at 97% purity without the same level of documented batch analysis . For industrial applications where this compound serves as a precursor, the availability of comprehensive analytical documentation is a key procurement criterion. The absence of such data can lead to delays in internal qualification and increased analytical burden.

Quality Control Analytical Chemistry Regulatory Compliance

Physical Property Differentiation

The reported melting point range for 2-Chloro-3,4-dimethoxypyridine hydrochloride is 37–42°C , indicating the compound is a low-melting solid at room temperature. This physical property has direct implications for handling and storage compared to related compounds. For instance, its chloromethyl derivative (PHC, CAS 72830-09-2) is a white to yellowish powder with a significantly higher melting point of 152–157°C . This 115°C difference in melting point reflects distinct physical handling requirements and potential storage conditions.

Material Handling Process Chemistry Stability

Application Scenarios: 2-Chloro-3,4-dimethoxypyridine hydrochloride


Nickel-Catalyzed Synthesis of 3,4-Dimethoxypyridine

2-Chloro-3,4-dimethoxypyridine hydrochloride is the defined starting material for the synthesis of 3,4-dimethoxypyridine using a nickel(II) chloride hexahydrate and triphenylphosphine catalyst system . This scenario is directly supported by vendor application notes and represents a validated synthetic route. The procurement of this compound for this specific reaction is justified by the documented feasibility of the transformation.

Precursor to Irreplaceable PPI Intermediate

The compound serves as a precursor to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (PHC), a molecule explicitly designated as 'irreplaceable' for pantoprazole sodium synthesis [1]. This application scenario is rooted in the class-level inference that the target compound's structure is required to access this critical intermediate, which is then utilized in patented one-pot processes to yield the final drug substance [2]. This justifies procurement for organizations involved in the early-stage synthesis of pantoprazole and related PPIs.

QC and Analytical Method Development

The availability of 2-Chloro-3,4-dimethoxypyridine hydrochloride with batch-specific analytical documentation (NMR, HPLC, GC) at 98% purity supports its use as a reference standard or starting material in analytical method development . This scenario is particularly relevant for laboratories qualifying pharmaceutical impurities or developing process analytical technology (PAT) for pantoprazole intermediate manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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